molecular formula C15H13N3S B12107774 2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline CAS No. 88518-06-3

2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline

Cat. No.: B12107774
CAS No.: 88518-06-3
M. Wt: 267.4 g/mol
InChI Key: JTLAJQYGWUITTM-UHFFFAOYSA-N
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Description

2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 4-methylphenyl group attached to the thiadiazole ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzoic acid hydrazide with carbon disulfide and potassium hydroxide to form the intermediate 4-methylphenyl-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with aniline under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thiadiazole moiety.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer applications, it may inhibit enzymes like topoisomerases or kinases, leading to the disruption of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 4-methylphenyl group and an aniline moiety makes it particularly versatile for various applications, from drug development to materials science.

Properties

CAS No.

88518-06-3

Molecular Formula

C15H13N3S

Molecular Weight

267.4 g/mol

IUPAC Name

2-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]aniline

InChI

InChI=1S/C15H13N3S/c1-10-6-8-11(9-7-10)14-17-18-15(19-14)12-4-2-3-5-13(12)16/h2-9H,16H2,1H3

InChI Key

JTLAJQYGWUITTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)C3=CC=CC=C3N

Origin of Product

United States

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